4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine
CAS No.: 863001-39-2
Cat. No.: VC4667632
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34
* For research use only. Not for human or veterinary use.
![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine - 863001-39-2](/images/structure/VC4667632.png)
Specification
CAS No. | 863001-39-2 |
---|---|
Molecular Formula | C13H16N2O2S |
Molecular Weight | 264.34 |
IUPAC Name | 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine |
Standard InChI | InChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3 |
Standard InChI Key | OLPCAGHOOOZYMF-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine (Molecular Formula: C₁₃H₁₆N₂O₂S; Molecular Weight: 276.35 g/mol) consists of a benzo[d]thiazole ring system substituted at the 4-position with a methoxy group (-OCH₃) and at the 7-position with a methyl group (-CH₃). The 2-position of the benzothiazole is linked to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 276.35 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Topological Polar Surface Area | 62.8 Ų | |
LogP (Octanol-Water) | 2.45 (Predicted) |
The morpholine ring contributes to the compound’s solubility in polar solvents, while the benzothiazole moiety enhances lipophilicity, enabling blood-brain barrier penetration .
Synthesis and Synthetic Routes
Core Synthesis Strategies
The synthesis of 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine typically involves multi-step protocols:
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Benzothiazole Core Formation:
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Condensation of 4-methoxy-7-methyl-2-aminobenzenethiol with a carbonyl source (e.g., cyanogen bromide) under acidic conditions forms the benzothiazole ring.
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Morpholine Incorporation:
Reaction Scheme:
Yield optimization remains challenging due to steric hindrance from the methyl group, with reported yields ranging from 45% to 68% .
Pharmacological Applications
Muscarinic Acetylcholine Receptor Modulation
A seminal study identified derivatives of this compound as selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR) . Key findings include:
Table 2: Pharmacological Profile of ML293 (Analog)
ML293, a structurally related analog, demonstrated a 14.6-fold leftward shift in the agonist concentration-response curve, indicating potentiation of endogenous acetylcholine signaling . This activity suggests utility in treating schizophrenia and Parkinson’s disease, where M₄ receptor dysfunction is implicated.
Physicochemical and ADME Properties
Solubility and Permeability
Metabolic Stability
In vitro hepatic microsomal studies of analogs indicate moderate clearance (11.6 mL/min/kg in rats), with primary metabolism via morpholine ring oxidation and O-demethylation .
Future Directions and Challenges
Target Optimization
Structural modifications to enhance M₄ receptor affinity while minimizing off-target effects (e.g., hERG inhibition) are critical. Introducing electron-withdrawing groups at the benzothiazole 6-position improved potency in preclinical models .
Clinical Translation Challenges
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